molecular formula C10H21N3O4 B2429646 acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate CAS No. 2172503-23-8

acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate

Cat. No.: B2429646
CAS No.: 2172503-23-8
M. Wt: 247.295
InChI Key: LOYUVCDQLPCBNU-UHFFFAOYSA-N
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Description

Acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate is a chemical compound with the molecular formula C10H21N3O4 and a molecular weight of 247.295 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate typically involves the reaction of tert-butyl carbamate with acetic acid in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.

Properties

IUPAC Name

acetic acid;tert-butyl N-(3-amino-3-iminopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.C2H4O2/c1-8(2,3)13-7(12)11-5-4-6(9)10;1-2(3)4/h4-5H2,1-3H3,(H3,9,10)(H,11,12);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYUVCDQLPCBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NCCC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172503-23-8
Record name acetic acid; tert-butyl N-(2-carbamimidoylethyl)carbamate
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